molecular formula C11H16ClN B2664437 3-[(3-Methylphenyl)methyl]azetidine hydrochloride CAS No. 1989671-81-9

3-[(3-Methylphenyl)methyl]azetidine hydrochloride

カタログ番号: B2664437
CAS番号: 1989671-81-9
分子量: 197.71
InChIキー: KFYOERNGPSDFOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-Methylphenyl)methyl]azetidine hydrochloride is a four-membered azetidine ring derivative substituted with a meta-methylbenzyl group at the 3-position and stabilized as a hydrochloride salt. The meta-methyl substitution on the benzyl group may influence lipophilicity and steric interactions, distinguishing it from ortho- or para-substituted analogs .

特性

IUPAC Name

3-[(3-methylphenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(5-9)6-11-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYOERNGPSDFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylphenyl)methyl]azetidine hydrochloride typically involves the reaction of 3-methylbenzylamine with an appropriate azetidine precursor under controlled conditions. One common method includes the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

化学反応の分析

Types of Reactions

3-[(3-Methylphenyl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions often result in the formation of various functionalized azetidines .

科学的研究の応用

Medicinal Chemistry

3-[(3-Methylphenyl)methyl]azetidine hydrochloride has been investigated for its potential as a neurokinin receptor antagonist , which may have implications in treating pain and inflammatory conditions. The azetidine structure allows for specific interactions with neurokinin receptors, potentially modulating pain pathways.

Anticancer Activity

Research indicates that azetidine derivatives exhibit promising anticancer properties . In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
HEPG25.2
MCF74.8
A5496.0

These values suggest that this compound could be a candidate for further development as an anticancer agent.

Antibacterial Properties

Azetidine derivatives, including this compound, have demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Case studies report:

  • Zone of Inhibition : Ranging from 20 to 25 mm against tested strains.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Preliminary studies on the biological activity of this compound suggest it may possess:

  • Antiviral Activity : Efficacy against influenza viruses has been noted, indicating potential applications in treating viral infections.
  • Binding Affinity Studies : Enhanced interactions with biological targets due to the presence of the methylphenyl group.

Case Study 1: Anticancer Screening

In a study evaluating various azetidine derivatives, compounds structurally similar to this compound were screened against multiple cancer lines (e.g., HEPG2, MCF7). Results showed significant anti-proliferative effects, with some derivatives exhibiting lower IC50 values than standard chemotherapy agents like doxorubicin.

Case Study 2: Antibacterial Efficacy

A detailed investigation into the antibacterial properties revealed that azetidine derivatives could inhibit growth in both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibacterial agents based on this scaffold.

作用機序

The mechanism of action of 3-[(3-Methylphenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting microbial cell walls or interfering with viral replication .

類似化合物との比較

Comparison with Structurally Similar Azetidine Hydrochlorides

Structural Analogs and Substitution Patterns

The table below compares 3-[(3-Methylphenyl)methyl]azetidine hydrochloride with key analogs based on substituents, molecular properties, and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference
3-[(3-Methylphenyl)methyl]azetidine HCl 3-Methylbenzyl C₁₁H₁₆ClN 197.71* N/A (inferred lipophilicity from substituent)
3-[(3,4-Difluorophenyl)methyl]azetidine HCl 3,4-Difluorobenzyl C₁₀H₁₂ClF₂N 219.66 Enhanced metabolic stability (fluorine effect)
3-(3-Methylphenoxy)azetidine HCl 3-Methylphenoxy C₁₀H₁₄ClNO 215.68 Ether linker may reduce membrane permeability
3-[(2-Methylphenyl)methyl]azetidine HCl 2-Methylbenzyl (ortho-substitution) C₁₁H₁₆ClN 197.71 Steric hindrance differences vs. meta isomer
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl Naphthyl-propoxy C₁₈H₂₂ClNO 315.83 Neuroprotective, anti-inflammatory activity
N-Methyl-3-(3,4-dichlorophenyl)methoxyazetidine HCl 3,4-Dichlorobenzyl, methoxy C₁₁H₁₄Cl₃NO 298.65 Higher halogen content may increase toxicity

*Calculated based on molecular formula.

Key Observations

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Compounds like 3-[(3,4-Difluorophenyl)methyl]azetidine HCl (C₁₀H₁₂ClF₂N) exhibit increased metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . Positional Isomerism: The ortho-methyl analog (3-[(2-Methylphenyl)methyl]azetidine HCl) may exhibit reduced target affinity compared to the meta isomer due to steric clashes in binding pockets .
  • Synthesis and Yield :

    • Aza-Michael addition and Horner-Wadsworth-Emmons reactions are common methods for azetidine derivatives. Yields for similar compounds range from 23% to 73%, depending on substituent complexity and reaction conditions .
  • Biological Activity :

    • The naphthyl-propoxy derivative demonstrates neuroprotective effects by modulating oxidative stress and mitochondrial dysfunction in SH-SY5Y cells .
    • Dichlorophenyl-substituted azetidines (e.g., ANT-124) show potent receptor binding but may face toxicity challenges due to halogen content .

Structural-Activity Relationship (SAR) Insights

  • Lipophilicity and Bioavailability : The meta-methyl group in 3-[(3-Methylphenyl)methyl]azetidine HCl likely enhances lipophilicity compared to polar substituents (e.g., -OH or -OCH₃), improving blood-brain barrier penetration .
  • Steric and Electronic Effects : Para- or meta-substituted aromatic rings (e.g., 3,4-difluoro) optimize electronic interactions with target proteins, while ortho-substituents may hinder binding .
  • Hydrogen Bonding : The azetidine nitrogen’s protonation in the hydrochloride form enhances solubility and hydrogen-bonding capacity, critical for target engagement .

生物活性

3-[(3-Methylphenyl)methyl]azetidine hydrochloride, a compound with potential therapeutic applications, is being investigated for its biological activity. This article reviews the synthesis, pharmacological properties, and biological effects of this compound, drawing from diverse research sources.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 201.69 g/mol
  • CAS Number : 1989671-81-9

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Azetidine Ring : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the 3-methylphenyl group is achieved via nucleophilic substitution methods.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for improved stability and solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cell signaling and proliferation.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly through the activation of caspase pathways. For instance, a study demonstrated a significant increase in apoptotic signals in treated MDA-MB-231 breast cancer cells .
  • Neuroprotective Effects : There is emerging evidence suggesting that azetidine derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Case Studies

  • Cell Proliferation Assay : A study evaluated the effect of this compound on cell lines such as MDA-MB-231 and Hs 578T. The compound was administered at varying concentrations, revealing a dose-dependent inhibition of cell proliferation and induction of apoptosis .
  • Enzyme Inhibition Studies : Further investigations focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that at concentrations above 10 µM, significant inhibition was observed, leading to altered metabolic profiles in treated cells .

Data Summary

PropertyValue
Molecular FormulaC11H14ClN
Molecular Weight201.69 g/mol
CAS Number1989671-81-9
Anticancer ActivityInduces apoptosis
Neuroprotective PotentialEmerging evidence

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-[(3-Methylphenyl)methyl]azetidine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., solvent, temperature, catalyst). For example, using tert-butoxycarbonyl (Boc) protection for the azetidine ring during alkylation can minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical, as impurities can affect biological activity . Monitoring reaction progress with HPLC or LC-MS ensures intermediate stability and final product integrity .

Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the azetidine ring and aromatic substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity should be assessed via HPLC with UV detection (e.g., >98% purity threshold). Thermal stability can be evaluated using differential scanning calorimetry (DSC) .

Q. How can researchers determine the solubility profile of this compound in different solvents for formulation studies?

  • Methodological Answer : Solubility is tested by saturating solvents (e.g., water, DMSO, ethanol) with the compound under agitation at 25°C. Centrifugation removes undissolved particles, followed by UV-Vis spectrophotometry or LC-MS quantification. Polar aprotic solvents like DMSO often show higher solubility due to hydrogen-bonding interactions with the azetidine moiety .

Advanced Research Questions

Q. What experimental models are suitable for studying the neuroprotective effects of this compound against oxidative stress?

  • Methodological Answer : In vitro models like SH-SY5Y neuroblastoma cells exposed to MPP+ (a Parkinson’s disease inducer) can assess mitochondrial dysfunction via MTT assays and ROS detection. Western blotting for Bcl-2/Bax ratios and caspase-3 activity validates anti-apoptotic effects. In vivo rodent models of cerebral ischemia-reperfusion injury further evaluate neuroprotection .

Q. How does this compound modulate the NLRP3 inflammasome in microglial cells, and what signaling pathways are involved?

  • Methodological Answer : LPS-stimulated BV2 microglial cells are treated with the compound to measure NLRP3, ASC, and caspase-1 levels via Western blot. ELISA quantifies IL-1β and IL-18 secretion. Pharmacological inhibitors (e.g., MCC950 for NLRP3) or siRNA knockdown can confirm pathway specificity. ROS scavenging assays (e.g., DCFH-DA) link oxidative stress to inflammasome activation .

Q. What strategies can resolve contradictions in reported biological activities of 3-[(3-Methylphenyl)methyl]azetidine derivatives across studies?

  • Methodological Answer : Discrepancies may arise from variations in cell lines, dosing, or impurity profiles. Meta-analysis of published data should normalize variables (e.g., IC50 values under consistent assay conditions). Comparative studies using standardized batches of the compound can isolate confounding factors. Orthogonal assays (e.g., transcriptomics) validate target engagement .

Q. How can researchers design dose-response studies to evaluate the therapeutic window of this compound in neurodegenerative models?

  • Methodological Answer : Pilot studies determine the LD50 in primary neurons or animals. Subtoxic doses are selected for efficacy studies (e.g., 1–100 µM in vitro, 5–20 mg/kg in vivo). Pharmacokinetic profiling (plasma/tissue concentration via LC-MS) ensures bioavailability. Behavioral tests (e.g., rotarod for motor function) correlate dosing with functional outcomes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。